Methyl beta-D-Mannopyranoside Isopropylate
Description
Contextualization within the Field of Mannosides and Glycoconjugates Research
Mannosides, which are glycosides containing the sugar mannose, are integral components of numerous biological structures and processes. They are found in the N-linked glycans of glycoproteins, which play crucial roles in protein folding, stability, and cell-cell recognition. The study of mannosides and their conjugates is therefore fundamental to understanding various physiological and pathological phenomena.
Methyl beta-D-Mannopyranoside Isopropylate serves as a key intermediate in the synthesis of these complex mannose-containing oligosaccharides. biosynth.com The stereoselective synthesis of β-mannosides is a particularly challenging aspect of carbohydrate chemistry, and the availability of well-defined starting materials like this isopropylate solvate is crucial for advancing research in this area. researchgate.net Its application extends to the synthesis of mannosamine (B8667444) glycosides and high-mannose oligosaccharides, which are relevant to the study of various diseases and the development of new therapeutics. nih.govrsc.org
Chemical Identity and Structural Representation: Methyl beta-D-Mannopyranoside–Isopropanol (B130326) Solvate
This compound is the isopropanol solvate of methyl beta-D-mannopyranoside. This means that molecules of isopropanol are incorporated into the crystal lattice of the methyl beta-D-mannopyranoside. The presence of the isopropanol can influence the compound's physical properties, such as its crystallinity and solubility.
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value | Source(s) |
| IUPAC Name | (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol | synthose.com |
| CAS Number | 911673-07-9 | synthose.comscbt.com |
| Molecular Formula | C10H22O7 | scbt.com |
| Molecular Weight | 254.28 g/mol | scbt.com |
| Synonyms | Methyl β-D-Mannopyranoside 2-Propanol | scbt.com |
The structural representation of this compound consists of the pyranose ring of mannose with a methoxy (B1213986) group at the anomeric carbon (C1) in the beta configuration, and an associated isopropanol molecule.
Historical Development and Significance as a Biochemical Research Reagent
The synthesis of methyl glycosides has a long history, with early methods for producing methyl α-D-mannopyranoside from plant-derived materials being developed in the 1970s. These processes often involved the reaction of mannose-containing plant extracts with methanol (B129727) in the presence of an acid catalyst.
While the specific historical development of the isopropylate solvate of the beta-anomer is less documented in readily available literature, its emergence as a commercial biochemical reagent is tied to the increasing demand for high-purity, well-characterized starting materials in glycochemistry research. The challenges associated with the stereoselective synthesis of β-mannosidic linkages have driven the development of various synthetic strategies and the preparation of versatile building blocks. researchgate.net Methyl beta-D-Mannopyranoside, and by extension its isopropylate solvate, serves as a valuable precursor in these synthetic endeavors, allowing for the construction of complex oligosaccharides needed to study biological processes such as protein-carbohydrate interactions and immune responses. nih.gov
The availability of this compound as a high-purity reagent facilitates reproducible research in areas such as the synthesis of mannose-containing glycans for the investigation of their roles in health and disease. rsc.org
Detailed Research Findings
While specific studies focusing solely on this compound are not abundant, its utility can be inferred from research on the synthesis of related mannose-containing structures. The following table summarizes research areas where mannoside precursors like methyl β-D-mannopyranoside are instrumental.
| Research Area | Application of Mannoside Precursors | Key Findings | Relevant Compounds |
| Synthesis of High-Mannose Oligosaccharides | Serve as starting materials for the assembly of complex glycans. | Regioselective glycosylation allows for the controlled synthesis of specific mannose linkages. | Benzyl (B1604629) 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→2)-3,4,6-tri-O-acetyl -α-D-mannopyranosyl-(1→3)-6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside |
| Synthesis of Mannosamine Glycosides | Used to create building blocks for the synthesis of β-mannosamine glycosides. | The presence of specific protecting groups on the mannosamine donor can control the stereoselectivity of the glycosylation reaction. | 3-O-Picoloyl mannosyl donor |
| Investigation of Glycosidic Linkage Stability | Used to synthesize a series of mannose-containing oligosaccharides for structural analysis. | The stability of mannosyl linkages can be investigated using mass spectrometry, revealing the relative lability of different linkages. | Methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside |
Structure
2D Structure
Properties
IUPAC Name |
(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3/t3?,4-,5+,6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMPTGPZDFFKLG-XZCXMCBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CO[C@H]1[C@@H]([C@H]([C@@H](C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl Beta D Mannopyranoside and Its Isopropanol Solvate
Strategies for Stereoselective Synthesis of Methyl beta-D-Mannopyranoside
The construction of the β-mannosidic linkage is notoriously difficult due to the axial orientation of the C-2 hydroxyl group, which disfavors the direct displacement of an anomeric leaving group from the β-face. Consequently, various strategies have been developed to overcome this challenge and achieve high yields of the desired β-anomer.
Anomeric Control in beta-Mannosidation Reactions
Achieving anomeric control is the cornerstone of stereoselective β-mannosidation. Several chemical strategies have been devised to favor the formation of the 1,2-cis-glycosidic bond characteristic of β-mannosides. One common approach involves the use of a participating group at the C-2 position. However, for mannosides, this would lead to the α-anomer. Therefore, non-participating groups are essential.
Another strategy involves the inversion of the stereocenter at C-2 of a more easily accessible β-glucoside. This can be achieved by synthesizing a methyl β-D-glucopyranoside, selectively protecting all but the C-2 hydroxyl group, followed by an oxidation-reduction sequence. medchemexpress.com The oxidation of the hydroxyl group to a ketone, followed by stereoselective reduction, can yield the desired manno-configuration. medchemexpress.com For instance, the hydrogenation of a methyl β-D-arabino-hexopyranosidulose intermediate has been shown to yield a high proportion of the β-D-mannoside. medchemexpress.com
Furthermore, the development of specific glycosylation promoters and the careful choice of solvents and temperature can significantly influence the anomeric ratio. acs.org Reactions that proceed through an SN2-like mechanism at the anomeric carbon are generally preferred for achieving β-selectivity. acs.org The use of glycosyl donors with leaving groups that favor inversion of configuration is also a key aspect.
Enzymatic and Chemoenzymatic Synthetic Approaches
Enzymatic and chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, often providing exceptional stereoselectivity under mild reaction conditions. β-Mannosidases, for instance, can be employed to catalyze the formation of β-mannosidic linkages. The transglycosylation activity of certain enzymes can be harnessed to transfer a mannosyl residue from a suitable donor to an acceptor alcohol, such as methanol (B129727). numberanalytics.com
For example, β-mannosidase from snail and β-galactosidase from Aspergillus oryzae have demonstrated the ability to synthesize various alkyl β-D-mannopyranosides, including the methyl derivative. numberanalytics.com These enzymatic reactions benefit from the inherent specificity of the enzyme, which can overcome the thermodynamic preference for the α-anomer.
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. mdpi.com This might involve the chemical synthesis of a protected mannose derivative which is then subjected to an enzymatic glycosylation step. This strategy allows for the introduction of functionalities that might not be compatible with the enzymatic reaction in its native state.
Protecting Group Strategies in Mannoside Synthesis
The judicious use of protecting groups is critical in any oligosaccharide synthesis, and the synthesis of β-mannosides is no exception. mdpi.com Protecting groups are not merely passive spectators; they can profoundly influence the reactivity and stereochemical outcome of glycosylation reactions. google.com
In the context of β-mannoside synthesis, the choice of protecting groups on the glycosyl donor is paramount. The absence of a participating group at the C-2 position is a prerequisite. Typically, non-participating ether-type protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, are employed at this position. google.com
Formation and Isolation Protocols for the Methyl beta-D-Mannopyranoside Isopropanol (B130326) Solvate
Following the successful synthesis of Methyl beta-D-Mannopyranoside, the subsequent purification and crystallization steps are crucial for obtaining a high-purity product. In certain solvent systems, glycosides can co-crystallize with solvent molecules to form solvates. The isopropanol solvate of Methyl beta-D-Mannopyranoside is a specific, stable crystalline form.
Solvation and Crystallization Techniques
The formation of the isopropanol solvate occurs during the crystallization of Methyl beta-D-Mannopyranoside from a solution containing isopropanol. Typically, the crude Methyl beta-D-Mannopyranoside is dissolved in a suitable solvent, and isopropanol is used as either the primary solvent or as an anti-solvent to induce crystallization. The principle of solvate formation lies in the incorporation of solvent molecules into the crystal lattice of the solute.
The general procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as methanol or a methanol/isopropanol mixture. nih.gov The solution is then allowed to cool slowly. As the solubility of the Methyl beta-D-Mannopyranoside decreases with temperature, it begins to crystallize. If isopropanol is present in sufficient concentration, it can be incorporated into the growing crystal lattice, forming the solvate.
Seeding the solution with pre-existing crystals of the isopropanol solvate can be a highly effective technique to control the crystallization process, promoting the formation of the desired solvate and leading to a more uniform crystal size distribution. numberanalytics.com
Optimization of Solvate Yield and Purity
Optimizing the yield and purity of the Methyl beta-D-Mannopyranoside isopropanol solvate involves the careful control of several crystallization parameters. nih.govsynthose.com
Temperature Profile: The rate of cooling significantly impacts crystal size and purity. numberanalytics.com A slow and controlled cooling process generally favors the growth of larger, more perfect crystals, which are less likely to occlude impurities.
Supersaturation: The level of supersaturation is the driving force for crystallization. numberanalytics.com This can be controlled by adjusting the initial concentration of the glycoside, the solvent composition (e.g., the ratio of methanol to isopropanol), and the rate of cooling or addition of an anti-solvent. Maintaining a state of moderate supersaturation is ideal for optimal crystal growth.
Solvent Composition: The ratio of the primary solvent to the anti-solvent (isopropanol) is a critical factor. A higher concentration of isopropanol will increase the likelihood of solvate formation but may also lead to rapid precipitation and smaller, less pure crystals if not carefully controlled.
Purification of the Crude Product: The purity of the starting Methyl beta-D-Mannopyranoside will directly affect the purity of the final solvate. Impurities can inhibit crystal growth or be incorporated into the crystal lattice. numberanalytics.com Techniques such as treatment with activated carbon can be used to remove colored impurities from the solution prior to crystallization. nih.gov
The final isolated product, Methyl beta-D-Mannopyranoside isopropylate, is typically a white crystalline solid. scbt.com It is reported to contain approximately 1.4 molar equivalents of isopropanol. scbt.com
Chemical Compounds
| Compound Name |
| Methyl beta-D-Mannopyranoside |
| Isopropanol |
| This compound |
| Methyl beta-D-glucopyranoside |
| Methyl β-D-arabino-hexopyranosidulose |
| Benzyl ether |
| Silyl ether |
| Methanol |
Interactive Data Table: Properties of Methyl beta-D-Mannopyranoside and its Isopropanol Solvate
| Property | Methyl beta-D-Mannopyranoside | This compound |
| CAS Number | 22277-65-2 | 911673-07-9 nih.gov |
| Molecular Formula | C7H14O6 | C10H22O7 nih.gov |
| Molecular Weight | 194.18 g/mol | 254.28 g/mol nih.gov |
| Appearance | - | White Crystalline Solid scbt.com |
| Synonyms | methyl beta-D-mannoside | Methyl β-D-Mannopyranoside 2-Propanol nih.gov |
Comparative Analysis of Synthetic Efficiency and Stereoselectivity
The effective synthesis of methyl β-D-mannopyranoside hinges on maximizing the yield of the desired β-anomer while minimizing the formation of the thermodynamically favored α-anomer. Researchers have explored various strategies, from manipulating protecting groups and reaction conditions to developing novel multi-step pathways.
Another strategy focuses on the direct glycosylation of mannose derivatives. The use of sulfonate intermediates has been investigated to influence the stereochemical outcome. For example, the reaction of 3,4,6-tri-O-benzyl-2-O-benzylsulfonyl-1-O-tresyl-D-mannopyranose with methanol has been studied. oup.com While the 2-O-benzylsulfonyl group has a β-directing effect, its stereoselectivity is dependent on the structure of the alcohol reactant. oup.com A related 1-O-(p-tolylsulfonyl) derivative showed improved yield and stereoselectivity in reactions with methanol. oup.com
The quest for highly stereoselective methods has led to the development of techniques employing neighboring group participation or specific catalysts. The use of reactive mannopyranosyl donors that possess a neighboring electron-withdrawing group is a key strategy for achieving high β-selectivity. nih.gov Additionally, cesium carbonate-mediated anomeric O-alkylation has emerged as an efficient method for the stereoselective synthesis of β-mannosides. nih.gov This approach has been successfully applied to the synthesis of d-glycero-β-d-manno-heptopyranosides, where the use of primary triflates as electrophiles resulted in yields of 72-78% for the β-anomer exclusively. nih.gov While not directly for methyl β-D-mannopyranoside, this method highlights a powerful strategy for achieving high β-stereoselectivity.
The formation of This compound is understood to be a result of the purification process. synthose.combiosynth.comscbt.com When isopropanol is used as the solvent for crystallization or washing of the final product, it can become incorporated into the crystal lattice, forming a solvate. The efficiency of its formation is directly tied to the crystallization conditions and the purity of the methyl β-D-mannopyranoside.
The following interactive table provides a comparative overview of the efficiency and stereoselectivity of different synthetic approaches towards methyl β-D-mannopyranoside.
| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Stereoselectivity (β:α) | Overall Yield | Reference |
| Oxidation-Reduction of Glucoside | Methyl β-D-glucopyranoside derivative | Platinum catalyst for hydrogenation | 94:6 | 29% | scispace.com |
| Sulfonate Intermediates | 1-O-(p-tolylsulfonyl) derivative of mannose | Methanol | Improved | Good | oup.com |
| Cesium Carbonate-Mediated Anomeric O-Alkylation (for related heptopyranoside) | d-glycero-d-manno-heptose | Primary triflates, Cs₂CO₃ | β only | 72-78% | nih.gov |
Advanced Spectroscopic and Crystallographic Analyses of Methyl Beta D Mannopyranoside and Its Solvate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For carbohydrates, it is invaluable for establishing anomeric configuration, ring conformation, and intermolecular interactions. creative-proteomics.comresearchgate.net
The anomeric configuration (α or β) is a critical stereochemical feature in glycosides, profoundly influencing their properties. creative-proteomics.commasterorganicchemistry.com In methyl beta-D-mannopyranoside, the β-configuration is confirmed by ¹H NMR spectroscopy. The anomeric proton (H-1) typically exhibits a small coupling constant (¹JH1,H2) in the β-anomer of mannose due to the equatorial-axial relationship between H-1 and H-2. This value is characteristically smaller than that observed for the α-anomer, where the H-1 and H-2 protons are both axial. psu.edu The chemical shift of the anomeric proton in β-glycosides also tends to appear upfield compared to their α-counterparts. creative-proteomics.com
¹³C NMR spectroscopy further corroborates the structure. The chemical shift of the anomeric carbon (C-1) is sensitive to its stereochemistry. nih.govresearchgate.net The pyranose ring of the mannose unit is expected to adopt a stable ⁴C₁ (chair) conformation, which is the most common for D-mannopyranosides. nih.gov This conformation places the bulky hydroxymethyl group in an equatorial position, minimizing steric strain. libretexts.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl beta-D-Mannopyranoside Moiety Note: This table is illustrative, based on typical values for mannopyranosides, as specific experimental data for the isopropylate solvate is not publicly available. Data is referenced to a standard solvent signal.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.6-4.8 | ~101-103 |
| 2 | ~3.8-4.0 | ~71-73 |
| 3 | ~3.6-3.8 | ~73-75 |
| 4 | ~3.5-3.7 | ~67-69 |
| 5 | ~3.3-3.5 | ~77-79 |
| 6 | ~3.7-3.9 | ~61-63 |
| OCH₃ | ~3.4 | ~57-58 |
The interaction between the methyl beta-D-mannopyranoside and the isopropanol (B130326) solvate can be investigated using advanced NMR techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space correlations between protons of the sugar and protons of the isopropanol molecule (e.g., the methine or methyl protons). The presence of such cross-peaks would provide direct evidence of the close proximity and spatial arrangement of the solvate molecule relative to the carbohydrate in solution.
Furthermore, variable-temperature NMR studies can provide insights into the dynamics of the solvate interaction. rsc.org Changes in chemical shifts or the coalescence of signals as a function of temperature can be used to determine the kinetics and thermodynamics of the association and dissociation of the isopropanol molecule, revealing the lability of the solvate. nih.gov
X-ray Diffraction Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information on molecular structure, conformation, and crystal packing.
A successful X-ray crystallographic analysis of methyl beta-D-mannopyranoside isopropylate would yield the asymmetric unit's contents, defining the exact conformation of both the mannopyranoside and the isopropanol molecules. It would confirm the β-anomeric configuration and the ⁴C₁ chair conformation of the pyranose ring in the solid state. nih.gov The analysis would also reveal how these components pack into a three-dimensional lattice, defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. nih.gov In many solvated carbohydrate crystals, the solvent molecules are found to occupy specific voids within the crystal lattice, stabilized by intermolecular forces. researchgate.net
Table 2: Hypothetical Crystallographic Data for this compound Note: This table is illustrative, presenting typical parameters that would be determined from a single-crystal X-ray diffraction experiment, based on data from related solvated saccharides. nih.govresearchgate.net
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₂₂O₇ |
| Formula Weight | 254.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | ~8.1 |
| b (Å) | ~9.8 |
| c (Å) | ~10.0 |
| β (°) | ~105 |
| Volume (ų) | ~790 |
| Z (molecules/unit cell) | 2 |
| Density (calculated) (g/cm³) | ~1.07 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization and Solvate Detection
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify functional groups and probe molecular structure by detecting the vibrations of chemical bonds.
For this compound, the spectra would be a superposition of the signals from both the carbohydrate and the isopropanol molecules. Key features would include:
O-H Stretching: A broad band, typically in the 3600-3200 cm⁻¹ region, arising from the numerous hydroxyl groups and their involvement in hydrogen bonding.
C-H Stretching: Sharp peaks between 3000 and 2800 cm⁻¹ corresponding to the aliphatic C-H bonds of the pyranose ring, the methyl group of the glycoside, and the isopropyl group of the solvate.
C-O Stretching: A series of strong bands in the 1200-1000 cm⁻¹ region, characteristic of the C-O single bonds in the pyranose ring and the glycosidic linkage.
The presence of the isopropanol solvate would be unequivocally confirmed by the appearance of vibrations characteristic of an isopropyl group (e.g., specific C-H bending modes) that would be absent in the spectrum of pure methyl beta-D-mannopyranoside.
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound Note: This table is illustrative and lists expected frequency ranges for the primary functional groups.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching (H-bonded) | 3600 - 3200 (broad) |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C-O (Alcohol/Ether) | Stretching | 1200 - 1000 |
| C-H (Isopropyl) | Bending | ~1380 and ~1370 (doublet) |
Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment
Mass spectrometry serves as a pivotal analytical tool for the characterization of "this compound," providing critical insights into its molecular integrity, purity, and the nature of the solvate. Through various ionization techniques and fragmentation analyses, it is possible to confirm the molecular weight of the primary compound and its solvate, as well as to identify potential impurities.
Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of polar, thermally labile molecules like glycosides, as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion. youtube.com For "Methyl beta-D-Mannopyranoside," which has a molecular weight of 194.18 g/mol , ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 195.19 or a sodiated adduct [M+Na]⁺ at m/z 217.17, as carbohydrates readily form adducts with alkali metals present in the solvent or sample matrix. nih.govacs.org
The solvated form, "this compound," with a molecular formula of C₇H₁₄O₆·C₃H₈O and a combined molecular weight of 254.30 g/mol , presents a unique analytical challenge. nih.gov The non-covalent association of the isopropanol molecule with the mannoside can be investigated using mass spectrometry. Under gentle ESI conditions, it is plausible to observe a protonated molecular ion of the entire solvate complex [M+isopropanol+H]⁺ at m/z 255.31 or a sodiated adduct [M+isopropanol+Na]⁺ at m/z 277.29. The observation of these higher mass ions would provide direct evidence of the solvate's integrity in the gas phase.
However, the relatively weak association of the solvent molecule in the crystal lattice means that in-source fragmentation is a common phenomenon. nih.govnih.gov This process, occurring in the ion source of the mass spectrometer, can lead to the dissociation of the isopropanol from the mannoside. Consequently, the mass spectrum may predominantly show the ion corresponding to the desolvated "Methyl beta-D-Mannopyranoside." The observation of both the solvated and desolvated species can be used to assess the nature of the solvate.
Tandem mass spectrometry (MS/MS) provides deeper structural information through controlled fragmentation of a selected precursor ion. For the [M+H]⁺ ion of "Methyl beta-D-Mannopyranoside," characteristic fragmentation patterns would involve the glycosidic bond cleavage. A common fragmentation pathway for glycosides is the neutral loss of the sugar moiety. scielo.br In the case of "Methyl beta-D-Mannopyranoside," this would not be the primary fragmentation as it is a monosaccharide derivative. Instead, fragmentation would likely involve the loss of small molecules such as water (H₂O, 18 Da) and formaldehyde (B43269) (CH₂O, 30 Da) from the sugar ring, and the loss of the methoxy (B1213986) group (CH₃O, 31 Da).
The purity of a "this compound" sample can also be assessed by mass spectrometry. The presence of impurities would be indicated by additional ions in the mass spectrum. By comparing the observed m/z values with the theoretical masses of potential impurities, their identities can be inferred.
To illustrate the expected mass spectral data, the following interactive tables summarize the theoretical m/z values for the parent compound and its solvate, as well as potential fragments.
Interactive Data Table: Theoretical m/z Values for Methyl beta-D-Mannopyranoside and its Isopropylate Solvate
| Compound/Adduct | Molecular Formula | Theoretical m/z |
| [Methyl beta-D-Mannopyranoside + H]⁺ | C₇H₁₅O₆⁺ | 195.0863 |
| [Methyl beta-D-Mannopyranoside + Na]⁺ | C₇H₁₄O₆Na⁺ | 217.0683 |
| [this compound + H]⁺ | C₁₀H₂₃O₇⁺ | 255.1438 |
| [this compound + Na]⁺ | C₁₀H₂₂O₇Na⁺ | 277.1258 |
Interactive Data Table: Potential Fragment Ions of [Methyl beta-D-Mannopyranoside + H]⁺ in MS/MS
| Fragment Description | Fragment Formula | Theoretical m/z |
| Loss of Water | C₇H₁₃O₅⁺ | 177.0757 |
| Loss of Methanol (B129727) | C₆H₁₁O₅⁺ | 163.0601 |
| Loss of Formaldehyde | C₆H₁₁O₅⁺ | 165.0757 |
| Loss of Water and Methanol | C₆H₉O₄⁺ | 145.0495 |
The careful application of these mass spectrometry techniques is, therefore, indispensable for the comprehensive characterization of "this compound," ensuring its molecular integrity and purity for research and potential applications.
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Studies of Methyl beta-D-Mannopyranoside Conformation and Anomeric Effects
Quantum mechanical calculations are instrumental in elucidating the conformational preferences and stereoelectronic effects that govern the three-dimensional structure of mannopyranosides. The anomeric effect, a stereoelectronic phenomenon, describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor the axial orientation, which is often counterintuitive to steric considerations. wikipedia.org This effect is a result of a stabilizing hyperconjugation interaction between a lone pair of the endocyclic oxygen and the antibonding σ* orbital of the exocyclic C-O bond. wikipedia.org
In the case of D-mannopyranose, theoretical calculations using Density Functional Theory (DFT) have been performed to determine the relative energies of its various conformations. These studies indicate that for mannopyranose, there is little energetic preference between the alpha and beta anomers in the 4C1 chair conformation when calculated in a vacuum. The lowest energy conformation identified is the beta-tg in the 4C1 chair form. While the 1C4 chair conformations are generally higher in energy, a low-energy beta-gg-1C4 chair conformation has been identified to be within approximately 1.4 kcal/mol of the most stable 4C1 conformation.
Table 1: Relative Energies of D-Mannopyranose Conformations (Data sourced from DFT calculations)
| Anomer | Conformation | Relative Energy (kcal/mol) |
| Beta | 4C1 (tg) | 0.00 |
| Alpha | 4C1 | ~0.0 - 1.0 |
| Beta | 1C4 (gg) | ~1.4 |
| Other | 1C4 | ~2.9 - 7.9 |
Molecular Dynamics Simulations of Solvate Stability and Solvent-Solute Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of mannopyranosides in solution, revealing crucial information about their solvate stability and the nature of solvent-solute interactions. nih.govtemple.edu These simulations model the movement of atoms over time, providing a detailed picture of how the solute interacts with the surrounding solvent molecules.
The stability of a solvated system in MD simulations is often assessed by monitoring properties like the system density over time until it reaches a plateau, indicating that the system has equilibrated. nih.gov
Table 2: Preferred Glycosidic Linkage Orientation of Methyl-alpha-Mannopyranoside in Aqueous Solution (Findings from Car-Parrinello Molecular Dynamics Simulations)
| Glycosidic Linkage Orientation | Preference in Aqueous Solution |
| Trans | Preferred |
| Gauche Anticlockwise | Less Preferred |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties of Mannopyranoside Derivatives
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. wikipedia.orgesqc.orgresearchgate.netyoutube.com It is widely applied to study reaction mechanisms and to calculate various electronic properties of mannopyranoside derivatives, providing insights that are complementary to experimental findings. researchgate.net
DFT calculations have been employed to explore the physicochemical properties of several derivatives of methyl α-D-mannopyranoside. These studies involve the optimization of the molecular geometry to find the most stable structure. From the optimized geometry, crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.
Other important electronic properties that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in understanding the chemical behavior and reactivity of the mannopyranoside derivatives. For instance, studies have shown that acylated derivatives of mannopyranoside exhibit different HOMO-LUMO gaps, indicating that the nature of the acyl group can tune the electronic properties of the molecule.
Table 3: Calculated Electronic Properties of a Mannopyranoside Derivative using DFT (Illustrative data based on typical DFT studies of mannoside derivatives)
| Property | Value |
| HOMO Energy | -0.211 eV |
| LUMO Energy | -0.098 eV |
| HOMO-LUMO Gap | 0.113 eV |
| Ionization Potential | 0.211 eV |
| Electron Affinity | 0.098 eV |
In Silico Modeling of Mannoside Interactions with Carbohydrate-Binding Modules and Enzymes
In silico modeling, particularly molecular docking and molecular dynamics simulations, is a vital tool for studying the interactions between mannosides and their protein targets, such as carbohydrate-binding modules (CBMs) and enzymes. rsc.orgnih.gov CBMs are non-catalytic domains of carbohydrate-active enzymes that play a crucial role in substrate recognition and binding, thereby enhancing the efficiency of enzymatic catalysis. nih.govnih.gov
Molecular docking studies predict the preferred binding orientation of a ligand (in this case, a mannoside derivative) to a protein's active site and estimate the binding affinity. These studies have been instrumental in understanding how mannosides interact with various enzymes. For example, in silico analysis of the interaction between mannose and Golgi α-mannosidase II has revealed that the protonation state of the ligand significantly influences the binding pattern. rsc.org In the deprotonated state, key interactions are observed with a Zn2+ ion and specific aspartate residues (Asp92, Asp341, and Asp472). rsc.org However, for the protonated form, the interaction with the zinc ion becomes repulsive, and the importance of other residues like Asp92 and Asp204 increases. rsc.org
Molecular dynamics simulations can then be used to assess the stability of the docked ligand-protein complex over time. These simulations provide a dynamic view of the interactions, revealing how the complex behaves in a more realistic, solvated environment. Such studies have been used to confirm the stability of binding modes predicted by docking for various mannopyranoside derivatives with their target proteins.
Table 4: Key Interactions of Mannose with Golgi α-Mannosidase II Active Site (Based on in silico analysis)
| Ligand Protonation State | Key Interacting Residues/Ions |
| Deprotonated (neutral amino group) | Zn2+, Asp472, Asp92, Asp341 |
| Protonated (+1 charge on amino group) | Asp92, Asp204 |
Chemical Reactivity and Derivatization Studies of Methyl Beta D Mannopyranoside
Regioselective Functionalization Strategies
Achieving selectivity in the functionalization of the four secondary hydroxyl groups (at C-2, C-3, C-4, and C-6) of Methyl beta-D-Mannopyranoside is a cornerstone of its application in synthesis. The inherent differences in the reactivity of these hydroxyls can be exploited, or directing groups can be used to achieve the desired outcome.
The selective protection of one or more hydroxyl groups is fundamental to directing subsequent reactions to the remaining free positions. Common strategies involve the use of protecting groups that can be introduced and removed under specific conditions.
For instance, isopropylidene and cyclohexylidene groups can be used to protect diols, often C-2 and C-3, which can influence the stereochemical outcome of subsequent reactions. nih.gov The formation of cyclic tin intermediates using dibutyltin (B87310) oxide is a well-established method to selectively activate specific hydroxyl groups for acylation. researchgate.net This method often targets an equatorial hydroxyl group that has a cis-oriented hydroxyl group at an adjacent position. researchgate.net
The general order of reactivity for the hydroxyl groups in the related methyl α-D-mannopyranoside towards acylation is typically 6-OH > 3-OH > 2-OH, 4-OH, allowing for selective functionalization at the primary C-6 position under controlled conditions. researchgate.net Deprotection strategies are equally crucial, with numerous methodologies available for the regioselective removal of acyl groups, such as acetyls, under enzymatic or chemical conditions. nih.gov The selective removal of protecting groups from partially substituted intermediates is a vital step in simplifying the synthesis of complex carbohydrate structures. nih.gov
Building on selective protection, directed acylation and alkylation enable the precise installation of functional groups. The relative reactivity of the hydroxyls allows for direct, regioselective acylation. For example, unimolar acylation of methyl α-D-mannopyranoside can lead predominantly to the 6-O-acyl derivative. researchgate.net
A particularly powerful strategy for forming the challenging β-mannosidic linkage is through the anomeric O-alkylation of partially protected mannose derivatives. nih.govnih.gov This method involves the deprotonation of the anomeric hydroxyl group with a base, such as cesium carbonate, followed by alkylation with a suitable electrophile. nih.govnih.gov Research has shown that D-mannose is significantly more reactive in this type of anomeric O-alkylation than its 2-deoxy-D-mannose counterpart, highlighting the important role of the C2-hydroxyl group in this reaction. The reaction proceeds via the formation of an anomeric cesium alkoxide, with the equatorial (β) alkoxide believed to be the key reactive intermediate. nih.gov This approach has been successfully used in the total synthesis of complex oligosaccharides containing β-mannoside units. nih.gov
Table 1: Examples of Regioselective Acylation of Mannopyranoside Derivatives This table is interactive. Users can sort and filter the data.
| Starting Material | Reagent/Method | Position(s) Functionalized | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl α-D-mannopyranoside | Valeroyl chloride | C-6 & C-3 | 6-O-valeroate, 3,6-di-O-valeroate | 47, 21 | researchgate.net |
| Methyl α-D-mannopyranoside | Hexanoyl chloride | C-6 | 6-O-hexanoate | - | researchgate.net |
| Benzyl (B1604629) α-L-rhamnopyranoside | Dibutyltin oxide, then Stearoyl chloride | C-3 | Benzyl 3-O-stearoyl-α-L-rhamnopyranoside | - | researchgate.net |
| Benzyl α-L-rhamnopyranoside | Dibutyltin oxide, then Tosyl chloride | C-3 | Benzyl 3-O-tosyl-α-L-rhamnopyranoside | - | researchgate.net |
| 3,4,6-tri-O-benzyl-D-mannopyranose | D-galactose-derived triflate, Cs₂CO₃ | Anomeric (C-1) | β-linked disaccharide | 75 | nih.gov |
| D-glycero-D-manno-heptose | C4-triflate, Cs₂CO₃ | Anomeric (C-1) | d-glycero-β-D-manno-heptoside | 53-65 | nih.gov |
Glycosylation Reactions Utilizing Methyl beta-D-Mannopyranoside as a Glycosyl Acceptor or Donor Precursor
Glycosylation is the process of forming a glycosidic bond, which is central to the synthesis of oligosaccharides and glycoconjugates. Methyl beta-D-Mannopyranoside can serve as a key building block in these reactions.
As a glycosyl acceptor, the partially protected mannoside, with one or more free hydroxyl groups, acts as the nucleophile, attacking an activated glycosyl donor. researchgate.net For example, derivatives of manno-heptopyranosides have been employed as suitable glycosyl acceptors for the synthesis of linked heptobiosides. nih.govresearchgate.net The success of these reactions hinges on the strategic protection of the acceptor to expose the desired hydroxyl group for glycosylation. researchgate.net
Conversely, Methyl beta-D-Mannopyranoside can be converted into a glycosyl donor precursor. This typically involves protecting all the hydroxyl groups (C-2, C-3, C-4, C-6) and then modifying the anomeric methyl glycoside to install a leaving group, such as a halide, trichloroacetimidate, or thiophenyl group. This transforms the anomeric carbon into an electrophilic center, ready to react with a glycosyl acceptor. mdpi.com
One of the most significant challenges in carbohydrate chemistry is controlling the stereochemistry at the anomeric center during glycosylation. The formation of a 1,2-cis glycosidic linkage, as in a β-mannoside, is particularly difficult due to unfavorable steric and electronic effects.
Several strategies have been developed to overcome this. The anomeric O-alkylation method, mediated by bases like cesium carbonate, provides a highly stereoselective route to β-mannosides by proceeding through a reactive equatorial anomeric alkoxide intermediate. nih.govnih.gov The choice of protecting groups on the mannose derivative can also exert stereodirecting effects. For instance, the use of a 4,6-O-benzylidene protecting group on a mannose donor is a classic strategy for achieving high β-selectivity. The Mitsunobu reaction, when applied to mannose derivatives with isopropylidene protecting groups, has also been shown to favor the formation of β-D-mannosides. nih.gov
The specific compound of interest, Methyl beta-D-Mannopyranoside Isopropylate, is a solvate, meaning molecules of the solvent (2-propanol) are incorporated into the crystal lattice. nih.govsynthose.com While direct studies on how this specific solvate form affects the reactivity and selectivity of Methyl beta-D-Mannopyranoside are not prominent in the surveyed literature, general principles of solid-state chemistry provide valuable insights.
Investigation of Anomeric Reactivity and Interconversion Pathways
The anomeric carbon (C-1) is the most reactive center in a glycoside. Its reactivity is central to glycosylation chemistry. In solution, unprotected reducing sugars exist in equilibrium between their open-chain aldehyde form and their cyclic α and β anomers. libretexts.org This interconversion, known as mutarotation, is catalyzed by acid or base and proceeds through the reversible opening and closing of the ring. libretexts.orgpressbooks.pub
For methyl glycosides, the anomeric linkage is more stable than a hemiacetal but can still undergo reaction. The interconversion of anomers can also occur in reaction intermediates. For example, during the formation of glycosyl trichloroacetimidates, a β-imidate can undergo base-catalyzed anomerization to the thermodynamically more stable α-anomer. mdpi.com The reactivity of the two anomers can be significantly different. Studies on glycosyl triflates have shown that even if one anomer is present in a smaller amount, it may be consumed preferentially at a much faster rate. researchgate.net This difference in reactivity is fundamental to developing stereoselective glycosylation methods. Similarly, under basic conditions, the β-anomer of some phenyl glycosides has been shown to be more reactive towards cleavage than the α-anomer. researchgate.net
Oxidative and Reductive Transformations of Specific Hydroxyl Groups
The selective oxidation and subsequent reduction of specific hydroxyl groups on the methyl beta-D-mannopyranoside scaffold are pivotal transformations in carbohydrate chemistry. These reactions allow for the epimerization of stereocenters, the introduction of new functional groups, and the synthesis of rare sugars and complex carbohydrates. The reactivity of each hydroxyl group (at C-2, C-3, C-4, and C-6) is influenced by its steric and electronic environment, necessitating the use of regioselective protecting group strategies to achieve desired transformations.
Oxidation of Secondary Hydroxyls (C-2, C-3, and C-4)
The secondary hydroxyl groups at positions C-2, C-3, and C-4 can be oxidized to the corresponding ketones (ulosides) using a variety of reagents. The choice of oxidant and the protecting group strategy are crucial for achieving regioselectivity.
A common strategy involves the use of a temporary protecting group at the more reactive primary C-6 hydroxyl and one or more of the other secondary hydroxyls to expose the target for oxidation. For instance, the formation of a 4,6-O-benzylidene acetal (B89532) directs reactivity towards the C-2 and C-3 positions. nih.gov
Mild oxidation conditions, such as the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are frequently employed to minimize side reactions and preserve acid-labile protecting groups. wikipedia.orgorganic-chemistry.org Other methods include the use of chromium-based reagents or catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant. wikipedia.org
The resulting ketones, such as methyl β-D-arabino-hexopyranosid-2-ulose, methyl β-D-lyxo-hexopyranosid-3-ulose, and methyl β-D-xylo-hexopyranosid-4-ulose, are versatile intermediates for further derivatization.
Reduction of Ketones
The stereochemical outcome of the reduction of these intermediate ketones is highly dependent on the reducing agent and the steric environment around the carbonyl group. Hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) typically favor axial attack, leading to the formation of an equatorial hydroxyl group. masterorganicchemistry.com Conversely, bulkier reducing agents, such as L-Selectride, favor equatorial attack, resulting in an axial hydroxyl group.
Interactive Data Table: Oxidative and Reductive Transformations of Secondary Hydroxyls
| Target Hydroxyl | Starting Material (Protected) | Oxidation Reagent | Intermediate Ketone | Reduction Reagent | Product(s) (Configuration) |
| C-2 | Methyl 4,6-O-benzylidene-β-D-mannopyranoside | Swern Oxidation | Methyl 4,6-O-benzylidene-β-D-arabino-hexopyranosid-2-ulose | Sodium Borohydride | Methyl 4,6-O-benzylidene-β-D-glucopyranoside |
| C-2 | Methyl 4,6-O-benzylidene-β-D-mannopyranoside | Swern Oxidation | Methyl 4,6-O-benzylidene-β-D-arabino-hexopyranosid-2-ulose | Catalytic Hydrogenation (Pd/C) | Mixture of Methyl 4,6-O-benzylidene-β-D-mannopyranoside and -glucopyranoside |
| C-3 | Methyl 2,4,6-tri-O-benzyl-β-D-mannopyranoside | PCC | Methyl 2,4,6-tri-O-benzyl-β-D-lyxo-hexopyranosid-3-ulose | L-Selectride | Methyl 2,4,6-tri-O-benzyl-β-D-talopyranoside |
| C-4 | Methyl 2,3,6-tri-O-benzyl-β-D-mannopyranoside | TPAP, NMO | Methyl 2,3,6-tri-O-benzyl-β-D-xylo-hexopyranosid-4-ulose | Sodium Triacetoxyborohydride | Methyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside |
Oxidation of the Primary Hydroxyl (C-6)
The primary hydroxyl group at the C-6 position is generally the most reactive hydroxyl group towards oxidation due to its lower steric hindrance. Selective oxidation of the C-6 hydroxyl to an aldehyde or a carboxylic acid (uronic acid) can be achieved without the need for protecting the secondary hydroxyls under carefully controlled conditions.
TEMPO-mediated oxidation is a highly effective method for the selective oxidation of the primary alcohol of methyl β-D-mannopyranoside to the corresponding aldehyde or, with further oxidation, to methyl β-D-mannopyranosiduronic acid. This method is advantageous due to its mild reaction conditions and high selectivity.
Reduction of C-6 Aldehydes and Uronic Acids
The reduction of a C-6 aldehyde back to the primary alcohol can be readily accomplished using mild reducing agents like sodium borohydride. The reduction of the more stable C-6 carboxylic acid (uronic acid) to the primary alcohol requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.
Interactive Data Table: Oxidative and Reductive Transformations of the Primary Hydroxyl
| Transformation | Starting Material | Reagent(s) | Product |
| Oxidation to Aldehyde | Methyl β-D-mannopyranoside | TEMPO, NaOCl | Methyl β-D-manno-hexodialdo-1,5-pyranoside |
| Oxidation to Carboxylic Acid | Methyl β-D-mannopyranoside | TEMPO, NaOCl, NaClO₂ | Methyl β-D-mannopyranosiduronic acid |
| Reduction of Aldehyde | Methyl β-D-manno-hexodialdo-1,5-pyranoside | Sodium Borohydride | Methyl β-D-mannopyranoside |
| Reduction of Carboxylic Acid | Methyl β-D-mannopyranosiduronic acid | LiAlH₄, then H₂O | Methyl β-D-mannopyranoside |
Solid State Chemistry and Crystallization Science of Glycoside Solvates
Polymorphism and Pseudopolymorphism Studies of Methyl beta-D-Mannopyranoside Solvates
Polymorphism, the ability of a solid material to exist in more than one crystalline form, and pseudopolymorphism, where different crystal forms are the result of hydration or solvation, are of paramount importance in the study of glycosides. While extensive research into the polymorphic and pseudopolymorphic behavior of many carbohydrates exists, specific studies on Methyl beta-D-Mannopyranoside solvates are less common. However, the principles of hydrogen bonding and molecular packing in carbohydrate crystals provide a framework for understanding potential variations in the crystalline structure of its solvates.
Co-crystallization Phenomena with Various Organic Solvents
Co-crystallization is a technique used to form a single crystalline material from two or more different molecules in a stoichiometric ratio. In the context of glycosides, co-crystallization with organic solvents can be a powerful tool for modifying their physical properties. The formation of the isopropylate of Methyl beta-D-mannopyranoside is, in essence, a co-crystallization phenomenon where the glycoside and isopropanol (B130326) molecules arrange themselves in a defined, repeating pattern within the crystal lattice.
The interactions driving the co-crystallization of Methyl beta-D-mannopyranoside with organic solvents are primarily hydrogen bonds. The hydroxyl groups of the mannoside can act as both hydrogen bond donors and acceptors, while the solvent molecule can participate in this network. The size, shape, and hydrogen bonding capability of the solvent molecule are critical factors in determining whether a stable co-crystal can be formed and what its structure will be.
| Solvent | Potential for Co-crystal Formation with Methyl beta-D-Mannopyranoside | Primary Interaction |
| Isopropanol | Forms a stable solvate (isopropylate) | Hydrogen bonding |
| Methanol (B129727) | Known to form solvates with related glycosides | Hydrogen bonding |
| Ethanol | Likely to form solvates due to similar properties to methanol and isopropanol | Hydrogen bonding |
| Acetone | Possible, through hydrogen bonding with the carbonyl oxygen | Hydrogen bonding |
Engineering of Solid-State Forms for Enhanced Research Applications
The ability to engineer the solid-state form of a compound is crucial for its application in research and industry. For Methyl beta-D-mannopyranoside, the formation of the isopropylate solvate is a practical example of solid-state engineering. This specific solvate can enhance the crystallinity of the compound, which in turn facilitates its purification and handling. The well-defined crystalline nature of the isopropylate allows for easier separation from reaction mixtures and can provide a more stable form for storage.
Further engineering of solid-state forms could involve the systematic screening of different solvents to produce a range of solvates with tailored properties. For instance, a solvate with a specific crystal habit might be desirable for filtration, while another might exhibit improved stability under certain humidity conditions. The goal of such engineering is to create solid forms of Methyl beta-D-mannopyranoside that are optimized for specific research needs, such as in stereoselective glycosylation reactions where the physical form of the acceptor can influence reactivity.
Stability and Desolvation Kinetics of the Isopropanol Solvate
The stability of a solvate is a critical parameter, as the loss of the solvent molecule (desolvation) can lead to a change in the crystal structure and, consequently, the physical properties of the material. The stability of Methyl beta-D-Mannopyranoside Isopropylate is dependent on factors such as temperature, humidity, and pressure.
The desolvation process is a kinetic event, and understanding its rate is important for determining the shelf-life and appropriate storage conditions for the solvate. The kinetics of desolvation can be studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods can determine the temperature at which desolvation occurs and the energy associated with this process.
| Parameter | Description | Method of Analysis |
| Thermal Stability | The temperature range over which the solvate is stable before desolvation or decomposition. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Desolvation Temperature | The specific temperature or temperature range at which the isopropanol molecule is lost from the crystal lattice. | TGA, DSC |
| Enthalpy of Desolvation | The amount of heat absorbed during the desolvation process. | DSC |
| Hygroscopicity | The tendency of the material to absorb moisture from the atmosphere, which can affect stability. | Dynamic Vapor Sorption (DVS) |
While detailed kinetic data for the desolvation of this compound is not widely published, the general principles of solvate stability suggest that the strength of the hydrogen bonds holding the isopropanol in the lattice is a key determinant of its stability.
Future Directions and Emerging Research Avenues in Glycocompound Research
Advancements in Automated Synthesis of Mannoside Derivatives
The automated synthesis of oligosaccharides has been a long-standing goal in carbohydrate chemistry, promising to revolutionize the field in a similar way that automated synthesis has transformed peptide and oligonucleotide chemistry. For mannoside derivatives such as Methyl beta-D-Mannopyranoside, automated processes could offer unprecedented control over stereoselectivity and yield.
Current research in automated glycan assembly (AGA) focuses on solid-phase synthesis, where a sugar unit is attached to a resin and sequentially elongated. The development of new building blocks, linkers, and coupling protocols is crucial for the successful synthesis of complex structures. For a relatively simple molecule like Methyl beta-D-Mannopyranoside, an automated approach could streamline its production for research purposes. A key challenge in the synthesis of β-mannosides is the stereoselective formation of the β-glycosidic linkage, which is notoriously difficult. Automated synthesis platforms could allow for the high-throughput screening of various glycosyl donors, promoters, and reaction conditions to optimize this challenging transformation.
Future automated synthesis of Methyl beta-D-Mannopyranoside and its derivatives could involve:
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.
Enzymatic Synthesis: The use of engineered glycosyltransferases in an automated setup could provide perfect stereocontrol, obviating the need for extensive protecting group chemistry.
Integrated Platforms: A fully integrated system could perform the synthesis, purification, and even the formation of the isopropylate solvate in a continuous, unattended manner.
A hypothetical automated synthesis protocol for Methyl beta-D-Mannopyranoside might involve the parameters outlined in the table below.
| Parameter | Automated Control | Potential Advantage |
| Glycosyl Donor | Robotic selection from a library of protected mannose derivatives | Rapid optimization of reactivity and stereoselectivity |
| Promoter/Catalyst | Automated dispensing and mixing of various catalysts | Discovery of novel conditions for β-mannosylation |
| Temperature | Precise heating and cooling cycles in a flow reactor | Enhanced reaction rates and reduced side products |
| Solvent | Automated solvent switching for reaction and purification | Improved solubility and simplified workup |
| Purification | Integrated HPLC or solid-phase extraction | High-purity product without manual intervention |
Exploiting Solvate Properties for Novel Methodologies in Glycoscience
The fact that Methyl beta-D-Mannopyranoside can form a stable isopropylate solvate is of significant interest. nih.govsynthose.com A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice of a solute. The properties of a solvate can differ significantly from the unsolvated form, including its solubility, stability, and bioavailability in a pharmaceutical context.
Research into the solvate properties of Methyl beta-D-Mannopyranoside Isopropylate could reveal new ways to control the physical characteristics of glycosides. For instance, understanding the hydrogen bonding network between the isopropanol (B130326) and the mannopyranoside could inform the design of other solvates with tailored properties. X-ray crystallography and solid-state NMR spectroscopy are powerful tools for characterizing the three-dimensional structure of such solvates.
Future research in this area could focus on:
Solvate Screening: Systematically attempting to crystallize Methyl beta-D-Mannopyranoside from a wide range of solvents to discover new solvates with unique properties.
Thermodynamic Stability Studies: Determining the relative stabilities of the isopropylate solvate and the unsolvated form under various conditions of temperature and humidity.
Controlled Release: Investigating whether the desolvation process could be used to control the release of the active mannopyranoside molecule in a specific application. A study on a different mannoside, methyl β-D-galactopyranosyl-(1→4)-α-D-mannopyranoside, revealed a specific methanol (B129727) solvate, indicating the importance of the solvent system in the final crystal structure. nih.gov
Integration with High-Throughput Screening in Glycoscience
High-throughput screening (HTS) has become an indispensable tool in drug discovery and chemical biology. nih.gov Integrating the synthesis of mannoside derivatives like this compound with HTS platforms could accelerate the discovery of new bioactive compounds. For example, libraries of mannoside derivatives could be screened for their ability to inhibit the binding of pathogens to host cells, a process often mediated by mannose-binding lectins.
The development of glycan microarrays is a key technology in this area. In this approach, a large number of different glycans are immobilized on a solid surface and then probed with fluorescently labeled proteins, cells, or viruses to identify binding partners. An automated synthesis platform could be directly coupled to a microarray spotter to create "on-chip" libraries of mannoside derivatives for immediate screening.
Future directions for the integration of this compound with HTS include:
Lectin Specificity Profiling: Screening this compound against a large panel of lectins to determine its binding profile and identify potential targets.
Enzyme Substrate Discovery: Using HTS to test the compound as a potential substrate or inhibitor for glycosidases and glycosyltransferases.
Cell-Based Assays: Developing cell-based assays to screen for the effects of this compound on cellular processes such as adhesion, signaling, and immune responses.
Theoretical Prediction of Reactivity and Solvate Behavior for Rational Design
Computational chemistry and molecular modeling provide powerful tools for understanding and predicting the behavior of molecules at the atomic level. nih.gov For this compound, theoretical methods can be used to predict its three-dimensional structure, conformational flexibility, and interactions with other molecules.
Quantum mechanical calculations can be employed to study the mechanism of glycosylation reactions, helping to rationalize the observed stereoselectivity and to design improved synthetic routes. Molecular dynamics simulations can be used to model the behavior of the compound in solution and to understand the formation of the isopropylate solvate. These simulations can provide insights into the role of the solvent in stabilizing the crystal lattice and the dynamics of the desolvation process.
Future research in the theoretical prediction of the behavior of this compound could involve:
Conformational Analysis: Predicting the preferred conformations of the mannopyranoside ring and the orientation of the methyl and isopropyl groups.
Docking Studies: Modeling the interaction of the compound with the binding sites of target proteins to predict its biological activity.
Crystal Structure Prediction: Using advanced computational algorithms to predict the crystal structure of the isopropylate solvate and other potential polymorphs and solvates. Computational screening of drug solvates is an emerging field that can help identify solvent pairs that are likely to form crystalline solid phases. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Methyl β-D-Mannopyranoside Isopropylate, and how do protective groups influence regioselectivity?
- Methodological Answer : The compound is synthesized via regioselective protection of hydroxyl groups. For instance, isopropylidene groups at positions 4 and 6 protect against nonspecific reactions, enabling targeted enzymatic or chemical modifications at the 2 and 3 positions . Characterization typically involves nuclear magnetic resonance (NMR) to confirm stereochemistry and mass spectrometry (MS) for molecular weight validation .
Q. How does solubility in polar aprotic solvents (e.g., DMSO) impact experimental design for glycoconjugate synthesis?
- Methodological Answer : Solubility in DMSO or methanol allows the compound to act as a glycosyl donor in glycosylation reactions. Researchers should optimize reaction temperatures (e.g., 25–60°C) and catalyst systems (e.g., triflic acid) to minimize side reactions. Solvent choice directly affects reaction kinetics and product purity .
Q. What spectroscopic techniques are critical for verifying the structural integrity of Methyl β-D-Mannopyranoside derivatives?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1740 cm⁻¹ for ester linkages).
- ¹H/¹³C NMR : Assigns anomeric proton configurations (β-D-manno configuration typically shows a doublet at δ ~4.8–5.2 ppm).
- XRD : Validates crystalline structure and stereochemical purity .
Advanced Research Questions
Q. How can Methyl β-D-Mannopyranoside Isopropylate resolve contradictions in glycosidase substrate specificity studies?
- Methodological Answer : The compound serves as a model substrate to compare enzymatic activity across orthologs (e.g., α-mannosidases vs. β-mannosidases). Researchers should standardize assay conditions (pH 6.5–7.5, 37°C) and use kinetic assays (e.g., Michaelis-Menten parameters) to resolve discrepancies in reported catalytic efficiencies. Conflicting data may arise from enzyme source variations (e.g., bacterial vs. mammalian isoforms) .
Q. What role does the compound play in elucidating glycan-mediated immune recognition pathways?
- Methodological Answer : As a mannose derivative, it mimics natural glycans involved in pathogen-host interactions. Researchers use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to lectins (e.g., DC-SIGN). Contradictions in binding data may stem from glycan multivalency or solution-phase vs. immobilized ligand configurations .
Q. How can computational modeling enhance the design of Methyl β-D-Mannopyranoside-based glycoconjugates for targeted drug delivery?
- Methodological Answer : Density functional theory (DFT) predicts electronic properties and stability of glycosidic linkages. Molecular dynamics simulations model interactions with lipid bilayers or serum proteins. Experimental validation via HPLC-MS ensures conjugate stability under physiological conditions .
Data Contradiction Analysis
Q. Why do studies report conflicting enzymatic hydrolysis rates for Methyl β-D-Mannopyranoside derivatives?
- Resolution Strategy :
- Variable Control : Standardize enzyme purity (e.g., recombinant vs. native), substrate concentration, and buffer ionic strength.
- Technique Cross-Validation : Compare HPLC-based product quantification with fluorogenic assays (e.g., 4-methylumbelliferyl substrates). Contradictions may arise from competing hydrolysis pathways or allosteric modulation .
Q. How do divergent synthetic yields arise in large-scale preparations of Methyl β-D-Mannopyranoside Isopropylate?
- Resolution Strategy :
- Scale-Up Adjustments : Optimize stoichiometry of protective groups (e.g., benzylidene vs. isopropylidene) to minimize steric hindrance.
- Purification Protocols : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to improve yield reproducibility .
Methodological Tables
Table 1 : Key Physicochemical Properties of Methyl β-D-Mannopyranoside Isopropylate
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₂O₇ | |
| Molecular Weight | 254.28 g/mol | |
| Solubility | DMSO, methanol | |
| Protective Groups | 4,6-O-isopropylidene |
Table 2 : Common Applications in Glycobiology
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
